4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core with a bromine substituent at position 6, a thioxo group at position 2, and a phenethylbutanamide side chain.
Properties
CAS No. |
422287-93-2 |
|---|---|
Molecular Formula |
C20H20BrN3O2S |
Molecular Weight |
446.36 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C20H20BrN3O2S/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |
InChI Key |
GCCNZUQDTWJEHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic conditions.
Attachment of the Phenethylbutanamide Moiety: This step involves the coupling of the quinazolinone intermediate with phenethylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Quinazolinones have shown promise in the treatment of cancer, inflammation, and infectious diseases. The presence of the bromine atom and thioxo group may enhance the biological activity of this compound.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, inhibiting their activity. The bromine atom and thioxo group may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its mechanism of action include inhibition of kinase activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Modifications: Halogen Substituents
- Target Compound: 6-Bromo substitution on the quinazolinone core. Bromine’s large atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to smaller halogens.
- Compound 3k (): Features a 6-fluoro substituent.
- Compound 2 (): Contains a 2-chloro-4-trifluoromethylphenoxy group. The trifluoromethyl group increases hydrophobicity, while chlorine provides moderate electronic effects .
Side Chain Variations
- Target Compound: N-Phenethylbutanamide chain. The phenethyl group adds aromatic bulk, enhancing lipophilicity.
- Compound 3f () : N-Phenethyl benzamide. The rigid benzamide group may restrict conformational freedom compared to the more flexible butanamide chain .
- Compound 7a () : N-(2-Methoxybenzyl)butanamide. The methoxybenzyl group introduces hydrogen-bonding capability but reduces lipophilicity relative to phenethyl .
Spectral Data Comparison
Biological Activity
The compound 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a novel derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazoline core, characterized by the presence of a bromine atom and a thioxo group, along with an amide linkage to a phenethylbutanamide side chain. Its molecular formula is with a molecular weight of approximately 436.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit Polo-like kinase 1 (Plk1), an essential regulator of cell cycle progression. Inhibition of Plk1 has been associated with the disruption of cancer cell proliferation.
- Mechanism of Action : The compound binds to the ATP-binding site of Plk1, preventing its activation and subsequent phosphorylation of target proteins involved in cell cycle regulation. This interaction was quantified using techniques such as surface plasmon resonance and molecular docking studies, indicating strong binding affinities.
Cytotoxicity
The cytotoxic effects of the compound were evaluated against various cancer cell lines, including LoVo (human colorectal carcinoma) and HCT-116 (human colon carcinoma). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| LoVo | 294.32 ± 8.41 |
| HCT-116 | 298.05 ± 13.26 |
These values suggest that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics.
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves modulation of key apoptotic regulators such as Bax and Bcl-2. The treatment led to:
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
This shift promotes intrinsic and extrinsic apoptosis pathways, activating caspases -8, -9, and -3.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinazoline core significantly affect biological activity. For instance:
- The presence of the thioxo group enhances nucleophilicity, facilitating interactions with target proteins.
- Bromination at the 6-position increases lipophilicity, improving membrane permeability.
Case Studies
- In vitro Studies : A series of derivatives were synthesized and screened for their antioxidant and enzyme inhibition activities. Compounds similar to our target showed promising results against α-glucosidase and α-amylase, indicating potential for metabolic disease applications.
- In vivo Models : Preliminary animal studies demonstrated reduced tumor growth in xenograft models treated with the compound compared to control groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
